molecular formula C23H30N2O6 B13424349 Pholcodine-N,N'-dioxide

Pholcodine-N,N'-dioxide

Cat. No.: B13424349
M. Wt: 430.5 g/mol
InChI Key: OPUQVGQORULKFL-FHYUENEGSA-N
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Description

Pholcodine-N,N’-dioxide is a derivative of pholcodine, an opioid cough suppressant. This compound is formed through the oxidation of pholcodine, resulting in the addition of two oxygen atoms. It is known for its potential pharmacological activities and is studied for its unique properties compared to its parent compound, pholcodine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pholcodine-N,N’-dioxide is synthesized through the oxidation of pholcodine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms.

Industrial Production Methods: While specific industrial production methods for pholcodine-N,N’-dioxide are not well-documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, with careful monitoring of reaction conditions to prevent over-oxidation or degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Pholcodine-N,N’-dioxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Further oxidized derivatives or degradation products.

    Substitution: Compounds with modified functional groups, depending on the nucleophile used.

Scientific Research Applications

Pholcodine-N,N’-dioxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation reactions and the behavior of nitrogen-containing heterocycles.

    Biology: Investigated for its potential biological activities, including its effects on the central nervous system.

    Medicine: Explored for its potential as a cough suppressant and its pharmacological properties.

    Industry: Studied for its potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

Pholcodine-N,N’-dioxide exerts its effects primarily through its action on the central nervous system. It acts on the cough center in the medulla oblongata, suppressing the cough reflex. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to its parent compound, pholcodine.

Comparison with Similar Compounds

    Pholcodine: The parent compound, used as a cough suppressant.

    Codeine: Another opioid with similar antitussive properties.

    Morphine: A potent opioid analgesic with a different pharmacological profile.

Uniqueness: Pholcodine-N,N’-dioxide is unique due to its additional oxygen atoms, which may confer different pharmacological properties and metabolic pathways compared to pholcodine. Its potential reduced toxicity and increased pharmacological activity make it a compound of interest for further research.

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1

InChI Key

OPUQVGQORULKFL-FHYUENEGSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-]

Origin of Product

United States

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